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Compound of Interest

Compound Name: Ftivazide

Cat. No.: B086906 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and biological action of Ftivazide, a compound with known anti-tuberculosis activity. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Chemical Structure and Properties
Ftivazide, with the chemical formula C₁₄H₁₃N₃O₃, is scientifically known as N'-[(4-hydroxy-3-

methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure is characterized by an

isonicotinoyl moiety derived from isoniazid, linked to a vanillylidene group through a hydrazone

bridge. This hydrazone linkage is a critical pharmacophoric feature contributing to its biological

activity.
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Property Value Source

Molecular Formula C₁₄H₁₃N₃O₃

Molecular Weight 271.27 g/mol

IUPAC Name

N'-[(4-hydroxy-3-

methoxyphenyl)methylideneam

ino]pyridine-4-carboxamide

CAS Number 149-17-7

Synonyms
Phthivazid, Isonicotinic acid

vanillylidenehydrazide

Synthesis of Ftivazide
The synthesis of Ftivazide is primarily achieved through the condensation reaction of isoniazid

(isonicotinic acid hydrazide) and vanillin (4-hydroxy-3-methoxybenzaldehyde). Two primary

methodologies have been reported: conventional heating under reflux and microwave-assisted

synthesis.

Experimental Protocol 1: Conventional Reflux Synthesis
This protocol is based on the method described by Roopashree et al. (2016).

Materials:

Vanillin (C₈H₈O₃)

Isonicotinic acid hydrazide (C₆HⲇN₃O)

Absolute ethanol

Procedure:

Equimolar quantities of vanillin and isonicotinic acid hydrazide are taken in a round-bottom

flask.

Absolute ethanol is added to the flask to dissolve the reactants.
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The mixture is heated to reflux for a period of 6 hours.

The progress of the reaction can be monitored using thin-layer chromatography.

Upon completion, the reaction mixture is cooled to room temperature, allowing the product to

crystallize.

The solid product is collected by filtration, washed with cold ethanol, and dried.

Reactants
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Caption: Experimental workflow for the conventional synthesis of Ftivazide.

Experimental Protocol 2: Microwave-Assisted Synthesis
A more rapid and efficient synthesis can be achieved using microwave irradiation, as

suggested by similar hydrazone syntheses.

Materials:

Vanillin (C₈H₈O₃)

Isonicotinic acid hydrazide (C₆HⲇN₃O)
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Methanol

Procedure:

In a microwave-safe vessel, dissolve equimolar amounts of vanillin and isonicotinic acid

hydrazide in methanol.

The vessel is sealed and subjected to microwave irradiation at a controlled temperature

(e.g., 100-120°C) for a short duration (e.g., 5-15 minutes).

After irradiation, the vessel is cooled to room temperature.

The resulting precipitate is collected by filtration, washed with a small amount of cold

methanol, and dried under vacuum.

Mechanism of Action: Inhibition of Mycolic Acid
Synthesis
Ftivazide functions as a prodrug and is thought to exert its antitubercular activity through a

mechanism similar to that of isoniazid. The primary target is the biosynthesis of mycolic acids,

which are essential long-chain fatty acids that form the protective outer layer of the

Mycobacterium tuberculosis cell wall.

The proposed mechanism involves the following steps:

Activation: Ftivazide is activated by the mycobacterial catalase-peroxidase enzyme, KatG.

Inhibition of InhA: The activated form of the drug covalently binds to NAD⁺ to form an adduct.

This adduct then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA.

Disruption of Mycolic Acid Synthesis: InhA is a key enzyme in the fatty acid synthase II (FAS-

II) system, which is responsible for the elongation of fatty acids that form the meromycolate

chain of mycolic acids. Inhibition of InhA disrupts this elongation process, leading to a halt in

mycolic acid production.

Cell Death: The depletion of mycolic acids compromises the integrity of the mycobacterial

cell wall, ultimately leading to bacterial cell death.
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Caption: Mycolic acid biosynthesis pathway and the inhibitory action of Ftivazide.
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Quantitative Data on Antitubercular Activity
While extensive quantitative data for Ftivazide from a single source is limited in the available

literature, the following table summarizes the reported in vitro activity of Ftivazide and related

compounds against Mycobacterium tuberculosis.

Compound Strain MIC (µg/mL) Source

Ftivazide analogue
M. tuberculosis

H37Ra
9.77

Isoniazid
M. tuberculosis

H37Ra

Comparable to

Ftivazide analogue

It is important to note that Ftivazide is often considered a second-line anti-tubercular agent,

particularly for use against multi-drug-resistant (MDR-TB) strains of Mycobacterium

tuberculosis.

Logical Relationship of Ftivazide's Action
The following diagram illustrates the logical progression from the administration of Ftivazide to

its ultimate effect on Mycobacterium tuberculosis.
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Caption: Logical flow of Ftivazide's mechanism of action.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Synthesis of Ftivazide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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